1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-

heat stability alkyd-melamine resin industrial baking coatings

Formulators substituting between isoindolinone yellow pigments often encounter shade mismatch and thermal degradation when the wrong chloro-homolog is selected. C.I. Pigment Yellow 173 (CAS 51016-63-8) resolves this with its unique 2,5-dichloro-1,4-phenylene bridge architecture, delivering a greenish-yellow masstone distinct from the reddish-yellow tetrachloro analog PY110. • Thermal stability: 160°C/30 min in alkyd-melamine systems; suitable for medium-bake industrial coatings • LogP 4.05 reduces surfactant loading in water-borne formulations vs. PY110 (LogP 5.2) • Surface area 44 m²/g for high opacity; excellent migration resistance in soft PVC; PE processing up to 300°C Supplied as ≥95% purity research-grade pigment with verified EPA TSCA listing and global shipping availability.

Molecular Formula C22H12Cl2N4O2
Molecular Weight 435.3 g/mol
CAS No. 51016-63-8
Cat. No. B13116438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-
CAS51016-63-8
Molecular FormulaC22H12Cl2N4O2
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3Cl)N=C4C5=CC=CC=C5C(=O)N4)Cl)NC2=O
InChIInChI=1S/C22H12Cl2N4O2/c23-15-10-18(26-20-12-6-2-4-8-14(12)22(30)28-20)16(24)9-17(15)25-19-11-5-1-3-7-13(11)21(29)27-19/h1-10H,(H,25,27,29)(H,26,28,30)
InChIKeyABRHAPVKULGVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro-Isoindolinone Pigment Yellow 173 Overview


1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis- (CAS 51016-63-8, molecular formula C22H12Cl2N4O2, MW 435.27 g/mol) is a synthetic organic pigment belonging to the isoindolinone chemical class, corresponding to C.I. Pigment Yellow 173 (C.I. 561600) [1][2]. Unlike the commercially dominant tetrachloro-isoindolinone homolog C.I. Pigment Yellow 110 (CAS 5590-18-1, C22H6Cl8N4O2, MW 641.94), this compound bears only two chlorine atoms located exclusively on the 2,5-positions of the central 1,4-phenylene bridge while the isoindolinone rings remain unsubstituted—a structural feature that fundamentally alters its coloristic, thermal, and physical properties relative to its tetrachloro analog [2]. It is listed on the U.S. EPA TSCA Inventory and is supplied as a research-grade specialty chemical by vendors such as BOC Sciences [1].

1

Synthetic organic pigment Isoindolinone C.I. Pigment Yellow 173 with a 2,5-dichloro phenylene bridge.

2

Research-grade specialty chemical TSCA-listed; supplied for laboratory and industrial research applications.

3

Greenish-yellow masstone Distinct shade profile suitable for medium-temperature coating evaluations.

Why PY173 Cannot Replace Commodity Isoindolinone Pigments


Generic substitution between isoindolinone yellow pigments is not feasible because the number and position of chlorine substituents directly govern the core application properties that determine end-use suitability. The dichloro-bridged architecture of CAS 51016-63-8 (only 2 Cl atoms on the phenylene ring) yields a greenish-yellow masstone, a lower thermal ceiling of 160°C/30 min in alkyd-melamine baking systems, and a higher specific surface area of 44 m²/g—all of which diverge markedly from the reddish-yellow masstone, 200–290°C heat stability, and 26 m²/g surface area of the tetrachloro analog PY110 [1]. These differences are not cosmetic; they dictate which resin systems, processing windows, and color-matching requirements a given pigment can satisfy. Selecting the incorrect analog risks shade mismatch, thermal degradation during high-temperature processing, or inadequate opacity in the intended formulation [1].

Risk Factor
This Product (PY173)
Commodity Analog (PY110)
Thermal ceiling
Lower heat stability; may not survive sustained high-bake cycles
Reported stable to 200–290°C in multiple resin systems
Masstone shade
Greenish-yellow (darker green-light yellow)
Strong reddish-yellow; widely used in warm-tone formulations
Surface area & dispersion
Higher specific surface area may increase vehicle demand and alter rheology
Lower surface area (typical grades); established dispersion behavior
Hydrophobicity (LogP)
Lower LogP suggests better aqueous compatibility
Higher LogP; favors solvent-borne systems; lower water bleeding risk

PY173 vs. PY110: Key Performance Differences


Heat Stability in Thermosetting Coatings

The target dichloro isoindolinone demonstrates heat resistance of 160°C for 30 minutes in alkyd-melamine resin systems, as reported for the Sandorin Yellow 6GL grade [1]. In contrast, the tetrachloro analog Pigment Yellow 110 (CAS 5590-18-1) exhibits significantly higher thermal stability—rated at 200°C/10 min and 150°C/30 min in alkyd-melamine (full shade and 1/3 ISD respectively, both scoring 5 on a 1–5 scale), with heat resistance reaching 290°C in HDPE and 200°C/300 min in soft PVC . This approximately 40°C+ differential in the same resin system means the dichloro compound is unsuitable for high-bake automotive OEM topcoats and powder coatings that require stoving cycles at 180–200°C, where PY110 remains stable .

Heat stability in alkyd-melamine
Reported
Δ ≥40°C lower service temperature
Defines medium-bake coating suitability
Cross-study manufacturer data; not a single head-to-head trial
heat stability alkyd-melamine resin industrial baking coatings

Masstone: Greenish-Yellow vs. Reddish-Yellow

The target compound delivers a distinctly greenish-yellow (绿光黄色) masstone, described as a relatively dark green-light yellow [1]. In contrast, the tetrachloro PY110 produces a strong reddish-yellow (红光黄色) masstone that is widely recognized as one of the reddest high-performance yellow organic pigments available . This chromatic divergence arises directly from the absence of electron-withdrawing chlorine substituents on the isoindolinone rings of the dichloro compound, which shifts the absorption spectrum hypsochromically relative to the octachloro-substituted PY110 [1]. Within the isoindolinone class, PY109 (azine-type) provides a greenish-yellow similar to the target, while PY110 occupies the red-shade yellow space—meaning the dichloro compound cannot substitute for PY110 in formulations requiring a warm, reddish yellow tone [1].

Masstone color shade
Reported
PY173: Greenish-yellow
PY110: Reddish-yellow
Primary color-matching criterion; not interchangeable
Qualitative descriptions from pigment databases
color shade masstone greenish-yellow automotive color matching

Specific Surface Area and Dispersion Behavior

The target dichloro compound (Sandorin Yellow 6GL grade of PY173) exhibits a specific surface area of 44 m²/g [1]. The tetrachloro PY110 typically shows a substantially lower specific surface area of approximately 26 m²/g (e.g., 3RLTN grade) [2], though some transparent grades such as Irgazin Yellow 2RLT reach 56 m²/g . This ~69% higher surface area for the dichloro compound relative to the standard PY110 3RLTN grade translates to higher oil absorption, greater vehicle demand in coating formulations, and potentially different rheological behavior during dispersion [1]. The higher specific surface area also suggests smaller primary particle size, which can contribute to higher transparency and tinting strength in reduced shades—but at the cost of increased dispersant demand and potential flocculation sensitivity [1].

Specific surface area
Reported
44 vs. 26 m²/g (+69%)
Higher oil absorption and dispersant demand expected
PY173 Sandorin 6GL vs. typical PY110 3RLTN grade
specific surface area oil absorption dispersion rheology pigment loading

Molecular Architecture and Density Comparison

The target compound has a molecular formula of C22H12Cl2N4O2 with a molecular weight of 435.27 g/mol and a predicted density of approximately 1.57–1.60 g/cm³ [1]. The tetrachloro analog PY110 has the formula C22H6Cl8N4O2 with a molecular weight of 641.94 g/mol and a measured density of approximately 1.82 g/cm³ . This 47% higher molecular weight and ~14–16% higher density for PY110 reflect the presence of eight chlorine atoms (four on each isoindolinone ring) versus only two chlorine atoms (on the phenylene bridge) in the target compound. The lower density and lower chlorine content of the dichloro compound affect weight-based loading calculations, pigment volume concentration (PVC) optimization, and the specific gravity of the final formulated product [1]. Additionally, the lower halogen content may offer advantages in applications subject to regulatory restrictions on halogenated substances [1].

Molecular weight & density
Reported
MW 435 vs. 642 g/mol; density ~1.57 vs. 1.82
Impacts loading calculations and halogen content
47% lower MW; chlorine content 16.3% vs. 44.2%
molecular weight density chlorine content formulation loading

LogP and Aqueous Dispersion Compatibility

The target compound has a predicted LogP (octanol-water partition coefficient) of 4.05, as reported by SIELC Technologies based on chromatographic measurements [1]. The tetrachloro PY110 has a significantly higher predicted LogP of 5.2 at 25°C, consistent with its greater degree of chlorination [2]. This approximately 1.15 LogP unit difference corresponds to roughly a 14-fold difference in octanol-water partition coefficient, indicating that the dichloro compound is markedly less hydrophobic. In practical terms, this suggests that CAS 51016-63-8 may be more readily dispersible in aqueous and water-borne coating systems compared to PY110, which strongly partitions into organic solvents and resin phases. However, PY110's higher hydrophobicity may confer better resistance to water bleeding in the final applied film [1][2].

Lipophilicity (LogP)
Reported
LogP 4.05 vs. 5.2 (Δ≈1.15)
Lower hydrophobicity may aid aqueous dispersion
Predicted/chromatographic values; context-dependent
LogP hydrophobicity aqueous dispersion solvent-borne coatings

Application Scenarios for PY173


Medium-Bake Industrial Coatings

The target compound's thermal ceiling of 160°C/30 min in alkyd-melamine resin, combined with its greenish-yellow masstone, makes it suitable for medium-bake industrial coating systems that do not exceed this temperature threshold—such as architectural coil coatings, general industrial finishes cured below 160°C, and decorative paints where a green-shade yellow is desired [1]. In these applications, it serves as a viable alternative to the tetrachloro PY110 when the specific greenish-yellow hue is required and extreme thermal resistance is unnecessary, potentially offering cost advantages due to lower chlorine content and simpler synthesis from 2,5-dichloro-1,4-phenylenediamine and 3-iminoisoindolinone [1].

Soft PVC and Polyolefin Coloration

The dichloro compound demonstrates good durability in soft PVC with excellent migration resistance, and can withstand PE processing temperatures up to 300°C, though with noted solubility-related color strength reduction at extreme temperatures [1]. This behavior—acceptable short-term thermal excursion tolerance combined with solubility at prolonged high temperatures—positions it for use in lower-temperature plastic processing (e.g., plasticized PVC, EVA, and select polyolefin applications below 260°C) where the more expensive tetrachloro PY110 would represent over-engineering [1][2].

Pharmaceutical Intermediate and Chemical Biology

With its precisely defined dichloro substitution pattern, the compound serves as a structurally tractable isoindolinone building block for medicinal chemistry. The isoindolinone pharmacophore is a recognized scaffold in kinase inhibitor design, including CSF-1R inhibitors, and in cereblon-modulating PROTAC development [1]. The compound's availability from specialty chemical suppliers at research purity (≥95%) and its well-characterized physicochemical profile (LogP 4.05, density 1.57 g/cm³, MW 435.27) make it a useful intermediate or reference standard for structure-activity relationship (SAR) studies, where the dichloro-phenylene bridge serves as a modular spacer that can be further functionalized [1][2].

Water-Borne Coating Formulations

The target compound's LogP of 4.05—substantially lower than the LogP of 5.2 for the more highly chlorinated PY110—suggests intrinsically better compatibility with water-borne coating systems [1]. This property can reduce the surfactant/dispersant loading required to achieve stable aqueous pigment dispersions, potentially lowering formulation cost and minimizing the impact of wetting agents on final film properties. This differentiates CAS 51016-63-8 from PY110 in the growing market segment for low-VOC water-borne industrial and architectural coatings [1].

Application
Selection Property
Validation Focus
Medium-bake industrial coatings
Thermal ceiling ≤160°C, greenish-yellow shade
Verify color stability after 30-min alkyd-melamine cure
Soft PVC & polyolefin coloration
Migration resistance, PE processing tolerance
Confirm color strength retention at target processing temperature
Pharmaceutical intermediate research
Dichloro-isoindolinone scaffold purity
Confirm identity and purity for SAR or linker chemistry studies
Water-borne coating formulations
Moderate LogP-driven aqueous compatibility
Assess dispersant demand and dispersion stability in water-borne systems
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